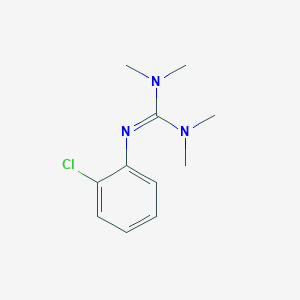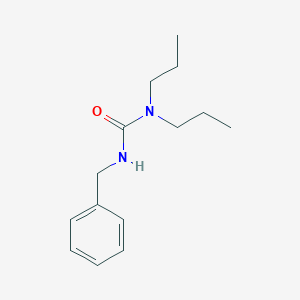![molecular formula C15H15Cl2NO2 B14327589 2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline CAS No. 97094-70-7](/img/structure/B14327589.png)
2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline is an organic compound that belongs to the class of dichloroanilines. These compounds are characterized by an aniline ring substituted with two chlorine atoms. The specific structure of this compound includes a phenyl group substituted with ethoxymethoxy and aniline groups, making it a unique derivative of dichloroaniline .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline typically involves the nucleophilic substitution of an appropriate dichloroaniline precursor with 4-(ethoxymethoxy)phenylamine. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aniline ring, especially in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline is unique due to its specific substitution pattern and the presence of the ethoxymethoxy group. This structural uniqueness imparts distinct chemical and biological properties compared to other dichloroaniline derivatives .
属性
CAS 编号 |
97094-70-7 |
|---|---|
分子式 |
C15H15Cl2NO2 |
分子量 |
312.2 g/mol |
IUPAC 名称 |
2,3-dichloro-N-[4-(ethoxymethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H15Cl2NO2/c1-2-19-10-20-12-8-6-11(7-9-12)18-14-5-3-4-13(16)15(14)17/h3-9,18H,2,10H2,1H3 |
InChI 键 |
UXFVHWXCPZPLAD-UHFFFAOYSA-N |
规范 SMILES |
CCOCOC1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate](/img/structure/B14327524.png)
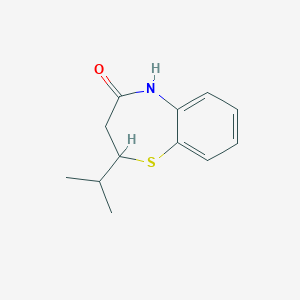
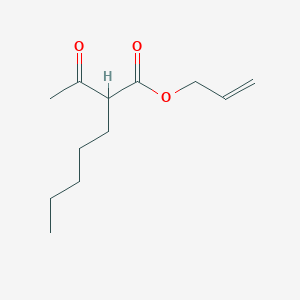
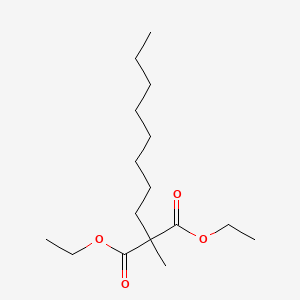
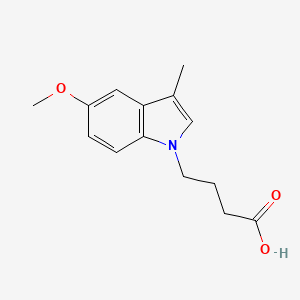
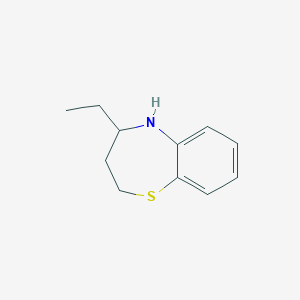


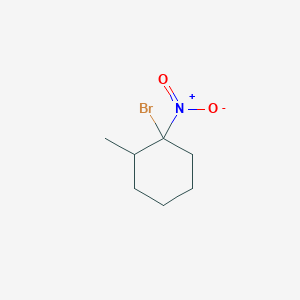

![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
